REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5][C:4]=1[CH:12]=O.[BH4-].[Na+].P(Br)(Br)[Br:17]>C(O)C.CCOCC>[Br:17][CH2:12][C:4]1[S:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:3]=1[O:2][CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(SC2=C1C=CC=C2)C=O
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
material
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 10 minutes the solution was poured onto water (200 ml)
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×50 ml)
|
Type
|
WASH
|
Details
|
The ether extracts were washed with water (2×25 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to the title product as an orange oil
|
Type
|
CUSTOM
|
Details
|
Yield
|
Type
|
TEMPERATURE
|
Details
|
To the solution cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice-water (50 ml)
|
Type
|
CUSTOM
|
Details
|
the ether layer separated
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1SC2=C(C1OC)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |